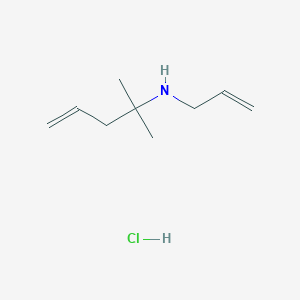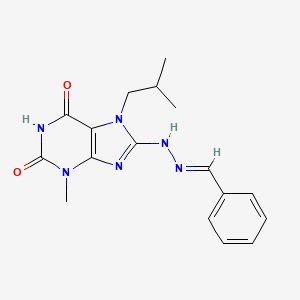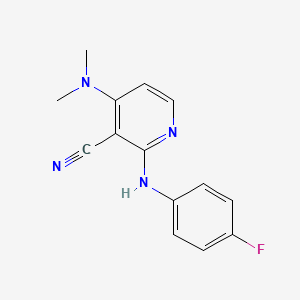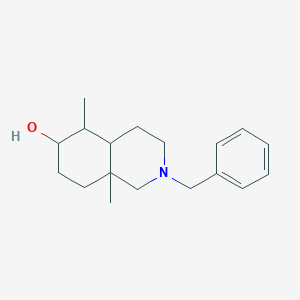
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride, also known as MPPE, is a synthetic compound that has gained interest in scientific research due to its potential use as a drug for various conditions. MPPE is a member of the amphetamine family and has a similar structure to other amphetamines.
Mécanisme D'action
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride works by increasing the release of dopamine and norepinephrine in the brain. Dopamine and norepinephrine are neurotransmitters that are involved in regulating mood, attention, and appetite. By increasing the levels of these neurotransmitters, 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride can improve cognitive function, reduce appetite, and improve mood.
Biochemical and Physiological Effects:
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to other amphetamines and are due to the release of dopamine and norepinephrine in the brain. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been shown to increase glucose uptake in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has several advantages for lab experiments, including its ability to improve cognitive function and reduce appetite. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been shown to have a low potential for abuse and addiction compared to other amphetamines. However, 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has limitations in terms of its potential side effects on the cardiovascular system and its potential for toxicity.
Orientations Futures
For research include investigating its potential use as a treatment for various conditions, studying its long-term effects on the cardiovascular system, and developing new compounds with similar effects but with fewer side effects.
Méthodes De Synthèse
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-butene, formaldehyde, and ammonia to form 2-methyl-N-prop-2-enylpent-4-en-2-amine. This intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride. The synthesis method has been optimized to produce high yields of pure 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride.
Applications De Recherche Scientifique
2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been studied for its potential use as a drug for various conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, which can improve cognitive function and reduce appetite. 2-Methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride has also been studied for its potential use as a treatment for depression, anxiety, and addiction.
Propriétés
IUPAC Name |
2-methyl-N-prop-2-enylpent-4-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-5-7-9(3,4)10-8-6-2;/h5-6,10H,1-2,7-8H2,3-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPNLEUIJMPRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)NCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)


![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![1-heptyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419333.png)